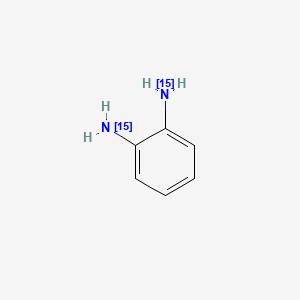

1,2-Benzenediamine-15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,2-di(15N2)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYOCULIXLDCMW-BFGUONQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 1,2-Benzenediamine-¹⁵N₂: Protocols, Mechanisms, and Characterization

Abstract

Isotopically labeled compounds are indispensable tools in modern chemical, biological, and pharmaceutical research.[1][2] Specifically, 1,2-Benzenediamine-¹⁵N₂ (¹⁵N₂-o-phenylenediamine), with its dual nitrogen-15 labels, serves as a critical tracer and building block. This guide provides a comprehensive overview of the synthetic pathways to 1,2-Benzenediamine-¹⁵N₂, designed for researchers and drug development professionals. We delve into the prevalent synthetic strategy starting from the nitration of an aromatic precursor, followed by reduction. This whitepaper details the underlying reaction mechanisms, provides step-by-step experimental protocols, compares various methodologies, and outlines the essential analytical techniques for product characterization and validation of isotopic enrichment.

Introduction: The Significance of ¹⁵N₂ Labeling

Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen with a nuclear spin of 1/2.[3] This property makes it NMR-active, producing sharp, well-resolved signals without the quadrupolar broadening associated with the more abundant ¹⁴N isotope (spin 1).[3] Incorporating ¹⁵N atoms into a molecule like 1,2-benzenediamine allows researchers to track the molecule's fate in complex systems.[1][4]

Key applications include:

-

Metabolic Studies: Tracing the incorporation of nitrogen-containing compounds into biomolecules to elucidate metabolic pathways.[4][5]

-

NMR Spectroscopy: Enabling advanced structural analysis of proteins and nucleic acids, and studying molecular interactions and dynamics.[3][4]

-

Mass Spectrometry (MS): Serving as a heavy internal standard for accurate quantification of the unlabeled analogue in biological matrices, a critical step in ADME (absorption, distribution, metabolism, and excretion) studies during drug development.[2][6]

-

Reaction Mechanism Elucidation: Determining the pathways of chemical transformations by tracking the position of the labeled nitrogen atoms in reaction products.[7]

1,2-Benzenediamine, a key precursor in the synthesis of pharmaceuticals, agrochemicals, and heterocyclic compounds like benzodiazepines, becomes significantly more powerful as a research tool when isotopically labeled.[8][9]

Primary Synthetic Strategy: Reduction of a Dinitro Precursor

The most direct and widely applicable method for synthesizing 1,2-Benzenediamine-¹⁵N₂ involves a two-step process. First, a suitable aromatic precursor is dinitrated using a ¹⁵N-labeled nitrating agent. Second, the resulting ¹⁵N₂-labeled 1,2-dinitrobenzene is reduced to the desired diamine.

Figure 1: General workflow for the synthesis of 1,2-Benzenediamine-¹⁵N₂.

Step 1: Synthesis of 1,2-Dinitrobenzene-¹⁵N₂

The critical step is the introduction of the two ¹⁵N atoms onto the benzene ring. Direct dinitration of benzene often yields a mixture of ortho, meta, and para isomers, with the meta product being significant. A more controlled approach involves a multi-step synthesis using a protecting group strategy to ensure the desired ortho orientation.[10][11]

Mechanism Insight: Electrophilic Aromatic Substitution Nitration occurs via an electrophilic aromatic substitution mechanism. A strong acid, typically sulfuric acid (H₂SO₄), protonates the ¹⁵N-labeled nitric acid (H¹⁵NO₃) to generate the highly electrophilic nitronium ion (¹⁵NO₂⁺). This ion is then attacked by the pi electrons of the benzene ring to form the dinitro compound.

A practical synthesis route to favor the ortho isomer is as follows:

-

Nitration: Benzene is first mononitrated with H¹⁵NO₃/H₂SO₄.

-

Reduction: The resulting nitrobenzene-¹⁵N is reduced to aniline-¹⁵N (e.g., using Sn/HCl).

-

Protection: The amino group of aniline-¹⁵N is protected (e.g., by acylation with acetic anhydride to form acetanilide-¹⁵N). This sterically bulky protecting group directs the subsequent nitration to the ortho and para positions.

-

Second Nitration: The acetanilide-¹⁵N is nitrated again with H¹⁵NO₃/H₂SO₄. The para isomer is the major product, but the ortho isomer is also formed and can be separated.

-

Deprotection: The protecting group is removed by hydrolysis to yield 2-nitroaniline-¹⁵N₂.

-

Sandmeyer Reaction: The amino group is converted to a diazonium salt and then replaced with a nitro group (using Na¹⁵NO₂ and a copper catalyst) to give 1,2-dinitrobenzene-¹⁵N₂.

A more direct, albeit lower-yielding, method involves the direct nitration of anisole with ¹⁵N-acetyl nitrate, which can produce dinitro compounds.[12]

Step 2: Reduction to 1,2-Benzenediamine-¹⁵N₂

Once 1,2-dinitrobenzene-¹⁵N₂ is obtained, the final step is the reduction of both nitro groups to amines. Several reliable methods are available, each with distinct advantages. The choice of method often depends on the scale of the reaction, available equipment, and desired purity.

Comparison of Common Reduction Methods

| Method | Reagents & Conditions | Typical Yield | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ gas (balloon or pressure), Palladium on Carbon (Pd/C), Ethanol or Ethyl Acetate solvent | >90% | High yield, clean reaction, easy product isolation (filtration of catalyst). | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |

| Metal-Acid Reduction | Tin (Sn) or Iron (Fe) powder, concentrated Hydrochloric Acid (HCl), heat | 80-90% | Robust, inexpensive, and highly effective.[13] | Workup can be complex, involving neutralization and filtration of metal salts; potential for metal contamination. |

| Hydrosulfite Reduction | Sodium Hydrosulfite (Na₂S₂O₄), aqueous NaOH or Ammonia | 75-85% | Avoids strong acids and heavy metals; good for sensitive substrates.[13] | Requires careful control of stoichiometry; workup can involve large volumes of aqueous solution. |

Detailed Experimental Protocols

Protocol 3.1: Reduction of 1,2-Dinitrobenzene-¹⁵N₂ via Catalytic Hydrogenation

This protocol is a modification of standard procedures for nitro group reduction.[13][14]

Materials:

-

1,2-Dinitrobenzene-¹⁵N₂ (1.0 g, 5.88 mmol, assuming MW of 170.11 for the labeled compound)

-

10% Palladium on Carbon (Pd/C), 50% wet (approx. 100 mg, 10 wt%)

-

Ethanol (50 mL)

-

Hydrogen (H₂) gas supply (balloon or Parr shaker)

-

Celite™ or other filter aid

Procedure:

-

To a 100 mL round-bottom flask or hydrogenation vessel, add 1,2-dinitrobenzene-¹⁵N₂ (1.0 g) and ethanol (50 mL).

-

Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Securely attach a balloon filled with hydrogen gas to the flask or connect the vessel to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

-

Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS. The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, carefully purge the vessel with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol (2 x 10 mL).

-

Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

-

The resulting solid is crude 1,2-Benzenediamine-¹⁵N₂. It can be purified further by recrystallization from hot water with the addition of a small amount of sodium hydrosulfite to prevent oxidation, yielding colorless crystals.[13]

Safety Note: Palladium on carbon is pyrophoric and must be handled with care, especially when dry. Never add the catalyst to a flammable solvent in the presence of air. The hydrogenation reaction should be conducted in a well-ventilated fume hood.

Characterization and Isotopic Purity Confirmation

Confirming the structure and, crucially, the isotopic enrichment of the final product is paramount. A combination of Mass Spectrometry and NMR Spectroscopy is essential.[15]

Figure 2: Workflow for the purification and analytical validation.

Mass Spectrometry (MS)

Mass spectrometry directly measures the mass-to-charge ratio of the molecule, providing a clear confirmation of isotopic labeling.[6]

-

Expected Molecular Weight: The molecular formula for the labeled product is C₆H₈(¹⁵N)₂.[16] Its monoisotopic mass will be approximately 2 Da higher than the unlabeled C₆H₈(¹⁴N)₂.

-

Isotopic Purity: High-resolution mass spectrometry can resolve the peaks corresponding to the desired ¹⁵N₂ product from any residual ¹⁵N¹⁴N or ¹⁴N₂ species. The relative intensities of these peaks are used to calculate the isotopic enrichment percentage.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and directly probes the labeled nuclei.[3]

-

¹H and ¹³C NMR: These spectra will confirm the overall chemical structure of the 1,2-benzenediamine. The coupling patterns and chemical shifts should be consistent with the unlabeled standard, though minor isotopic shifts may be observed.

-

¹⁵N NMR: This is the most direct method to confirm the presence and chemical environment of the ¹⁵N labels.[5] Due to its spin of 1/2, ¹⁵N nuclei give sharp signals.[3] One can expect to see signals in the typical range for aromatic amines.

-

¹H-¹⁵N HSQC: This 2D NMR experiment is highly sensitive and correlates protons directly attached to ¹⁵N nuclei.[15] It provides unambiguous confirmation of the N-H bonds and the success of the labeling.

Conclusion

The synthesis of 1,2-Benzenediamine-¹⁵N₂ is a feasible and valuable process for research laboratories. The most reliable pathway involves the preparation of a ¹⁵N₂-labeled dinitrobenzene precursor, followed by a standard reduction. While catalytic hydrogenation offers a clean and high-yielding route, classic metal-acid reductions remain robust alternatives. Rigorous characterization using both mass spectrometry and multinuclear NMR is non-negotiable to validate the final product's identity, chemical purity, and isotopic enrichment. This labeled compound is a powerful tool, enabling precise investigations in fields from metabolic research to materials science.

References

-

¹⁵N Labeled Compounds. Isotope Science / Alfa Chemistry. [Link]

-

The use of ¹⁵N-labeled o-phenylenediamine for establishing the site of... ResearchGate. [Link]

-

The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. Medium. [Link]

-

Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. National Institutes of Health (NIH). [Link]

-

Optimal Isotope Labeling of Aromatic Amino Acid Side Chains for NMR Studies of Protein Dynamics. PubMed. [Link]

-

The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. National Institutes of Health (NIH). [Link]

-

Isotopic labeling. Wikipedia. [Link]

-

Isotope Labeling. Cerno Bioscience. [Link]

-

Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. [Link]

-

Synthesis and Applications of Isotopically Labelled Compounds. ResearchGate. [Link]

-

A 13C labeling strategy reveals a range of aromatic side chain motion in calmodulin. National Institutes of Health (NIH). [Link]

-

o-PHENYLENEDIAMINE. Organic Syntheses. [Link]

-

Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. National Institutes of Health (NIH). [Link]

-

Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. ResearchGate. [Link]

-

Biosynthetic 13C labeling of aromatic side chains in proteins for NMR relaxation measurements. PubMed. [Link]

-

o-Phenylenediamine - Optional[¹⁵N NMR] - Chemical Shifts. SpectraBase. [Link]

-

The Role of O-Phenylenediamine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Process for preparing o-phenylenediamine.

-

O-Phenylenediamine – Knowledge and References. Taylor & Francis Online. [Link]

-

¹⁴N to ¹⁵N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. ChemRxiv. [Link]

-

Synthesis of ¹³C and ¹⁵N labeled 2,4-dinitroanisole. PubMed. [Link]

-

Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine. Royal Society of Chemistry. [Link]

-

1,2-dinitrobenzene synthesis. YouTube. [Link]

-

1,2-Dinitrobenzene. PubChem. [Link]

-

Synthesis of 1,2-dinitrobenzene. YouTube. [Link]

-

Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. Royal Society of Chemistry. [Link]

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 3. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Synthesis of 13C and 15N labeled 2,4-dinitroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. US4207261A - Process for preparing o-phenylenediamine - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scbt.com [scbt.com]

A Technical Guide to the Commercial Availability and Application of 1,2-Benzenediamine-¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the commercial availability, key applications, and technical considerations for utilizing 1,2-Benzenediamine-¹⁵N₂, a stable isotope-labeled compound essential for a range of advanced research and development applications.

Introduction: The Significance of ¹⁵N₂ Labeling in Research

Stable isotope labeling is a powerful, non-radioactive method for tracing molecules and elucidating reaction mechanisms. The incorporation of heavy isotopes, such as Nitrogen-15 (¹⁵N), into a molecule allows for its unambiguous detection and quantification in complex biological and chemical systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. 1,2-Benzenediamine-¹⁵N₂, also known as o-phenylenediamine-¹⁵N₂, is a valuable building block in medicinal chemistry and related fields, primarily due to its role as a precursor to benzimidazoles and other heterocyclic systems. The presence of two ¹⁵N atoms provides a distinct mass shift, making it an excellent tool for quantitative analysis and mechanistic studies.

Commercial Availability and Specifications

1,2-Benzenediamine-¹⁵N₂ is commercially available from several specialized chemical suppliers. Researchers can procure this compound for a variety of research and development purposes.

Key Commercial Suppliers:

Typical Product Specifications:

| Parameter | Specification | Source |

| CAS Number | 116006-97-4 | [1] |

| Molecular Formula | C₆H₈¹⁵N₂ | [1] |

| Molecular Weight | 110.13 g/mol | [1] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [5][6][7] |

| Chemical Purity | ≥97-99% | [8][9] |

| Appearance | White to pale brown or gray powder/crystals | [8][9] |

| Storage | 2-8°C, under inert atmosphere is recommended |

Note: While specific isotopic enrichment for 1,2-Benzenediamine-¹⁵N₂ is not always explicitly stated by all vendors, the industry standard for ¹⁵N-labeled compounds is typically 98 atom % or higher. For example, the related compound 1,4-Phenylenediamine-¹⁵N₂ is commercially available with a specified isotopic purity of 98 atom % ¹⁵N.[6][7] Researchers should always refer to the lot-specific certificate of analysis for precise isotopic enrichment values.

Core Applications in Research and Drug Development

The primary utility of 1,2-Benzenediamine-¹⁵N₂ lies in its application as a precursor for the synthesis of ¹⁵N₂-labeled benzimidazoles and as an internal standard for quantitative mass spectrometry.

Synthesis of ¹⁵N₂-Labeled Benzimidazoles for Mechanistic Studies

Benzimidazoles are a critical class of heterocyclic compounds with a wide range of pharmacological activities, including antiulcer, anthelmintic, and anticancer properties. The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with an aldehyde, carboxylic acid, or their derivatives.

By using 1,2-Benzenediamine-¹⁵N₂, researchers can introduce two stable isotope labels into the benzimidazole core. This allows for the precise tracking of the molecule and its metabolites in complex biological systems, aiding in the elucidation of metabolic pathways and reaction mechanisms.

Logical Workflow for Benzimidazole Synthesis and Analysis:

Caption: Workflow for the synthesis and application of ¹⁵N₂-labeled benzimidazoles.

Use as an Internal Standard in Quantitative Mass Spectrometry

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration that is added to a sample to correct for variations in sample preparation, injection volume, and instrument response. An ideal IS is chemically similar to the analyte but has a different mass, allowing for its distinct detection.

1,2-Benzenediamine-¹⁵N₂ is an excellent internal standard for the quantification of its unlabeled counterpart, 1,2-benzenediamine. The ¹⁵N₂-labeled compound co-elutes with the unlabeled analyte in liquid chromatography and experiences similar ionization efficiency in the mass spectrometer. The mass difference of +2 Da allows for their simultaneous detection and the calculation of a precise analyte-to-IS ratio, leading to accurate quantification.

Experimental Workflow for Quantitative Analysis using an Internal Standard:

Caption: Workflow for quantitative analysis using 1,2-Benzenediamine-¹⁵N₂ as an internal standard.

Experimental Protocol: Synthesis of a ¹⁵N₂-Labeled Benzimidazole Derivative

The following is a representative protocol for the synthesis of a 2-substituted-¹⁵N₂-benzimidazole, adapted from established methods for the condensation of o-phenylenediamines with aldehydes.[10][11]

Objective: To synthesize 2-phenyl-1H-benzo[d]imidazole-¹⁵N₂.

Materials:

-

1,2-Benzenediamine-¹⁵N₂ (1.0 mmol)

-

Benzaldehyde (1.0 mmol)

-

Ethanol (10 mL)

-

L-proline (10 mol%)

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1,2-Benzenediamine-¹⁵N₂ (1.0 mmol) in ethanol (10 mL), add benzaldehyde (1.0 mmol) and L-proline (0.1 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC until the starting materials are consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 2-phenyl-1H-benzo[d]imidazole-¹⁵N₂.

-

Characterize the final product by mass spectrometry to confirm the incorporation of the ¹⁵N₂ label (expected M+2 mass shift compared to the unlabeled product) and by NMR spectroscopy.

Conclusion

1,2-Benzenediamine-¹⁵N₂ is a commercially available and highly valuable tool for researchers in the fields of drug discovery, metabolism, and analytical chemistry. Its utility as a precursor for the synthesis of ¹⁵N₂-labeled benzimidazoles enables detailed mechanistic and metabolic studies. Furthermore, its application as an internal standard in mass spectrometry ensures accurate and reliable quantification of the unlabeled analyte. The availability of this stable isotope-labeled compound from various suppliers facilitates its integration into a wide range of research and development workflows.

References

-

IndiaMART. 1,2-Diaminobenzene. [Link]

-

CP Lab Safety. 1, 4-Phenylenediamine-15N2, min 98 atom% 15N, 250 mg. [Link]

-

Sdfine. O-PHENYLENEDIAMINE (1,2-benzenediamine; diaminobenzene). [Link]

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules. 2020. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzimidazole synthesis [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Benzenediamine-¹⁵N₂

This guide provides a comprehensive overview of the physical and chemical properties of 1,2-Benzenediamine-¹⁵N₂, a stable isotope-labeled aromatic diamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and practical applications of this important compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of ¹⁵N Labeling

1,2-Benzenediamine, also known as o-phenylenediamine (OPD), is a crucial building block in the synthesis of a wide array of heterocyclic compounds, including pharmaceuticals, agrochemicals, and corrosion inhibitors. The incorporation of the stable isotope ¹⁵N at both amine positions (¹⁵N₂) offers a powerful tool for mechanistic studies, metabolic pathway elucidation, and advanced analytical applications. The distinct nuclear magnetic resonance (NMR) properties and the mass shift introduced by the ¹⁵N isotopes allow for unambiguous tracking and quantification of the molecule and its derivatives in complex biological and chemical systems. This guide will explore the fundamental properties of 1,2-Benzenediamine-¹⁵N₂ and the analytical techniques used for its characterization.

Synthesis of 1,2-Benzenediamine-¹⁵N₂

The synthesis of 1,2-Benzenediamine-¹⁵N₂ typically involves the reduction of ¹⁵N-labeled 2-nitroaniline. The key to producing the desired isotopically labeled product is the use of a starting material where the nitro group and the amine group are labeled with ¹⁵N. However, a more common and cost-effective approach is the reduction of 2-nitroaniline that has been synthesized using a ¹⁵N-labeled nitrogen source. A general and reliable laboratory-scale synthesis is the reduction of 2-nitroaniline using zinc powder in an ethanolic solution.[1]

Diagram of Synthesis Workflow

Caption: A generalized workflow for the synthesis of 1,2-Benzenediamine-¹⁵N₂.

Experimental Protocol: Synthesis of 1,2-Benzenediamine-¹⁵N₂

Objective: To synthesize 1,2-Benzenediamine-¹⁵N₂ via the reduction of 2-nitroaniline-¹⁵N₂.

Materials:

-

2-nitroaniline-¹⁵N₂

-

Zinc dust

-

95% Ethanol

-

20% Sodium hydroxide solution

-

Sodium hydrosulfite

-

Decolorizing charcoal

-

Concentrated hydrochloric acid

-

Stannous chloride

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-nitroaniline-¹⁵N₂, 20% sodium hydroxide solution, and 95% ethanol.

-

Stir the mixture vigorously and heat it on a steam bath to a gentle boil.

-

Turn off the heat and add zinc dust in small portions, ensuring the reaction mixture continues to boil gently from the exothermic reaction.

-

After the addition of zinc dust is complete, reflux the mixture on the steam bath for an additional hour.

-

Filter the hot solution to remove the zinc oxide. Wash the residue with hot ethanol.

-

Combine the filtrates, add a small amount of sodium hydrosulfite, and concentrate the solution under reduced pressure.

-

Cool the concentrated solution in an ice-salt bath to induce crystallization of the crude 1,2-Benzenediamine-¹⁵N₂.

-

For further purification, the crude product can be recrystallized from hot water containing sodium hydrosulfite and treated with decolorizing charcoal.[1]

Justification of Experimental Choices:

-

Zinc Dust and Ethanol: This combination provides a robust and efficient reducing environment for the nitro group. The reaction is exothermic, which helps in maintaining the reaction temperature.

-

Sodium Hydroxide: The alkaline medium facilitates the reduction process.

-

Sodium Hydrosulfite: This is added during workup to prevent the oxidation of the diamine, which is prone to air oxidation, especially at elevated temperatures.[1]

Physical Properties

The introduction of two ¹⁵N atoms in place of ¹⁴N results in a slight increase in the molecular weight of 1,2-Benzenediamine. While many of the bulk physical properties are not significantly altered, the change in mass is a key feature for mass spectrometry-based applications.

| Property | Value (Unlabeled) | Value (¹⁵N₂) | Source |

| Molecular Formula | C₆H₈N₂ | C₆H₈(¹⁵N)₂ | [1][2] |

| Molecular Weight | 108.14 g/mol | 110.13 g/mol | [1][2] |

| Appearance | White to brownish-yellow solid | Expected to be similar | [1] |

| Melting Point | 102-104 °C | Expected to be similar | [1] |

| Boiling Point | 256-258 °C | Expected to be similar | [1] |

| Solubility | Soluble in hot water | Expected to be similar | [1] |

Chemical Properties and Reactivity

1,2-Benzenediamine-¹⁵N₂ is expected to exhibit nearly identical chemical reactivity to its unlabeled counterpart. The primary amine groups are nucleophilic and can participate in a variety of reactions to form heterocyclic compounds.

-

Condensation Reactions: It readily condenses with aldehydes, ketones, and carboxylic acids to form a range of valuable products, including benzimidazoles and benzodiazepines.[1][3] The ¹⁵N label is retained in the heterocyclic ring, allowing for mechanistic studies of these important reactions.

-

Oxidation: The compound is susceptible to air oxidation, leading to the formation of colored impurities.[1] Proper handling and storage under an inert atmosphere are recommended.

-

Diazotization: Reaction with nitrous acid leads to the formation of benzotriazole, a well-known corrosion inhibitor.[1] The ¹⁵N-labeled benzotriazole can be used to study its mechanism of action.

Spectroscopic Characterization

The most significant impact of ¹⁵N labeling is observed in the spectroscopic properties of the molecule, particularly in NMR and mass spectrometry.

Diagram of Characterization Workflow

Caption: A typical workflow for the spectroscopic characterization of 1,2-Benzenediamine-¹⁵N₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of 1,2-Benzenediamine-¹⁵N₂.

-

¹H NMR: The ¹H NMR spectrum is expected to be very similar to that of the unlabeled compound. However, the protons attached to the ¹⁵N atoms will exhibit coupling to the ¹⁵N nucleus (a spin-1/2 nucleus), resulting in the splitting of the -NH₂ proton signals into doublets. This provides direct evidence of the ¹⁵N labeling.

-

¹³C NMR: The ¹³C NMR spectrum will also be similar to the unlabeled compound. The carbon atoms bonded to the ¹⁵N atoms may show small two-bond couplings (²J(¹⁵N,¹³C)), which can further confirm the position of the labels.

-

¹⁵N NMR: This is the most direct method to confirm the isotopic labeling. A proton-decoupled ¹⁵N NMR spectrum of 1,2-Benzenediamine-¹⁵N₂ is expected to show a single peak, as the two nitrogen atoms are chemically equivalent. The chemical shift will be characteristic of an aromatic amine. The typical chemical shift range for primary aromatic amines is between 0 and 60 ppm relative to liquid ammonia.[4] The use of ¹⁵N-labeled compounds is crucial for these experiments due to the low natural abundance and low gyromagnetic ratio of ¹⁵N, which makes its detection in unlabeled compounds challenging.[5]

Experimental Protocol: ¹⁵N NMR Spectroscopy

Objective: To acquire a ¹⁵N NMR spectrum of 1,2-Benzenediamine-¹⁵N₂.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve an appropriate amount of 1,2-Benzenediamine-¹⁵N₂ in a deuterated solvent (e.g., DMSO-d₆) to a concentration of approximately 0.1 M.

-

Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (Example for a 400 MHz spectrometer): [6]

-

Nucleus: ¹⁵N

-

Frequency: ~40.5 MHz

-

Pulse Program: A standard 1D ¹⁵N experiment with proton decoupling (e.g., zgig).

-

Reference: External neat nitromethane (CH₃NO₂) at 0.0 ppm.

-

Relaxation Delay (d1): 5-10 seconds (¹⁵N has a long relaxation time).

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (can range from hundreds to thousands for dilute samples).

Justification of Experimental Choices:

-

High-Field Spectrometer: Provides better sensitivity and resolution, which is important for the low-frequency ¹⁵N nucleus.

-

DMSO-d₆: A good solvent for aromatic amines and its residual proton signal does not interfere with the expected aromatic signals of the analyte.

-

Proton Decoupling: Simplifies the spectrum by collapsing the ¹⁵N-¹H couplings, resulting in a single sharp peak for the two equivalent ¹⁵N atoms.

-

Long Relaxation Delay: Necessary to allow the ¹⁵N nuclei to fully relax between pulses, ensuring accurate signal integration if quantitative analysis is required.

Mass Spectrometry (MS)

Mass spectrometry provides a direct confirmation of the isotopic labeling by showing the expected increase in the molecular weight.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) for 1,2-Benzenediamine-¹⁵N₂ will appear at m/z = 110, which is two mass units higher than the unlabeled compound (m/z = 108).[7] The fragmentation pattern is expected to be similar to the unlabeled analog.

| Ion | m/z (Unlabeled) | m/z (¹⁵N₂) |

| [M]⁺ | 108 | 110 |

| [M-NH₂]⁺ | 92 | 93 (from loss of ¹⁵NH₂) |

| [M-HCN]⁺ | 81 | 82 (from loss of H¹³CN) or 81 (from loss of H¹²CN) |

Infrared (IR) Spectroscopy

The IR spectrum of 1,2-Benzenediamine-¹⁵N₂ will be very similar to that of the unlabeled compound. However, subtle shifts in the vibrational frequencies of the N-H bonds are expected due to the heavier ¹⁵N isotope. The N-H stretching and bending vibrations will shift to lower wavenumbers.

-

N-H Stretching: For unlabeled 1,2-benzenediamine, the N-H stretching vibrations appear in the region of 3300-3400 cm⁻¹.[8] For the ¹⁵N₂-labeled compound, these peaks are expected to shift to slightly lower frequencies.

-

N-H Bending: The N-H bending vibrations, typically around 1600 cm⁻¹, will also show a small shift to lower wavenumbers.

Applications in Research and Development

The unique properties of 1,2-Benzenediamine-¹⁵N₂ make it a valuable tool in various scientific disciplines:

-

Mechanistic Studies: It can be used to trace the fate of the nitrogen atoms in chemical reactions, helping to elucidate reaction mechanisms.

-

Metabolic Pathway Analysis: In drug metabolism studies, it can be used to track the biotransformation of drugs containing the benzimidazole moiety.

-

Quantitative Analysis: It is an excellent internal standard for quantitative mass spectrometry-based assays (e.g., LC-MS/MS) due to its similar chemical behavior to the unlabeled analyte and its distinct mass.

-

Structural Biology: ¹⁵N-labeled ligands can be used in NMR studies to probe the binding interactions with proteins and other biological macromolecules.

Conclusion

1,2-Benzenediamine-¹⁵N₂ is a powerful and versatile tool for researchers in chemistry, biology, and pharmaceutical sciences. Its synthesis is achievable through established methods using isotopically labeled starting materials. The distinct spectroscopic signatures, particularly in NMR and mass spectrometry, provide an unambiguous means of tracking and quantifying this molecule and its derivatives. Understanding the physical and chemical properties of this labeled compound, as outlined in this guide, is essential for its effective application in solving complex scientific problems.

References

-

Organic Syntheses Procedure. o-PHENYLENEDIAMINE. Available from: [Link]

-

National Institute of Standards and Technology. 1,2-Benzenediamine. In: NIST Chemistry WebBook. Available from: [Link]

-

Johnston, J. C., & Auman, M. 15N NMR Spectroscopy as a method for comparing the rates of imidization of several diamines. Available from: [Link]

-

Wikipedia. o-Phenylenediamine. Available from: [Link]

-

PrepChem. Synthesis of o-phenylene diamine. Available from: [Link]

-

National Institute of Standards and Technology. 1,2-Benzenediamine. In: NIST Chemistry WebBook. Available from: [Link]

- Google Patents. Preparation method of o-phenylenediamine.

-

Harris, T. K., & Davidson, V. L. (1995). Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. Biochemical Journal, 309(Pt 1), 241–245. Available from: [Link]

-

European Patent Office. Preparation of ortho-phenylenediamine. Available from: [Link]

-

UMass Nuclear Magnetic Resonance (NMR) Labs. A Fast Way of Nitrogen NMR. Available from: [Link]

-

MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Available from: [Link]

-

National Institute of Standards and Technology. 1,2-Benzenediamine. In: NIST Chemistry WebBook. Available from: [Link]

-

National Institute of Standards and Technology. 1,2-Benzenediamine, N-phenyl-. In: NIST Chemistry WebBook. Available from: [Link]

-

National Institute of Standards and Technology. 1,2-Benzenediamine. In: NIST Chemistry WebBook. Available from: [Link]

-

ResearchGate. (PDF) Application of 15N-NMR Spectroscopy to Analysis of Amine Based CO2 Capture Solvents. Available from: [Link]

-

ACS Publications. Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Available from: [Link]

-

Isotope Science / Alfa Chemistry. 15N Labeled Compounds. Available from: [Link]

-

Royal Society of Chemistry. Nuclear Magnetic Resonance Experiments Applicable to the Elucidation and Characterization of Nitrogenous Natural Products: 1H–15N Heteronuclear Shift Correlation Methods. In: Natural Product Dereplication. 2017. Available from: [Link]

-

ResearchGate. Characteristic Ranges of 15 N Chemical Shifts in Various Types of Compounds a. Available from: [Link]

-

Royal Society of Chemistry. 17O NMR and 15N NMR Chemical Shifts of Sterically- Hindered Amides. Available from: [Link]

-

ResearchGate. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Available from: [Link]

-

PubMed. Selective (15)N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy. Available from: [Link]

-

Steffen's Chemistry Pages. 15N chemical shifts. Available from: [Link]

-

National Institute of Standards and Technology. 1,2-Benzenediamine, N-phenyl-. In: NIST Chemistry WebBook. Available from: [Link]

-

YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Available from: [Link]

-

ACS Publications. 1H and 15N NMR Characterization of the Amine Groups of Heparan Sulfate Related Glucosamine Monosaccharides in Aqueous Solution. Available from: [Link]

-

Royal Society of Chemistry. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine. RSC Advances. 2023, 13, 3351-3375. Available from: [Link]

-

ResearchGate. The infrared spectrum of o-phenylenediamine (OPDA) (a) and it analogous polymer (POPDA) (b). Available from: [Link]

-

ResearchGate. FTIR Spectra of 1,2-Phenylenediamine and the Cyclocondensation Product (KBr). Available from: [Link]

-

Royal Society of Chemistry. Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. Green Chemistry. 2011, 13, 3086-3090. Available from: [Link]

-

National Institute of Standards and Technology. 1,4-Benzenediamine, 2-nitro-. In: NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 5. A Fast Way of Nitrogen NMR | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. 1,2-Benzenediamine [webbook.nist.gov]

- 8. 1,2-Benzenediamine [webbook.nist.gov]

An In-depth Technical Guide to the ¹H and ¹⁵N NMR Spectra of 1,2-Benzenediamine-¹⁵N₂

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹⁵N Nuclear Magnetic Resonance (NMR) spectra of 1,2-Benzenediamine isotopically labeled with ¹⁵N at both nitrogen positions (1,2-Benzenediamine-¹⁵N₂). The strategic incorporation of the spin-½ ¹⁵N isotope is critical for detailed structural elucidation, as it eliminates the quadrupolar broadening associated with the more abundant ¹⁴N (spin=1) nucleus and enables the observation of sharp, informative signals and spin-spin couplings.[1] This document is intended for researchers, scientists, and drug development professionals who utilize high-resolution NMR spectroscopy for the structural characterization of nitrogen-containing aromatic compounds. We will explore the theoretical underpinnings, provide field-proven experimental protocols, and demonstrate a systematic approach to spectral interpretation using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Introduction: The Significance of ¹⁵N Labeling in Aromatic Amines

1,2-Benzenediamine (also known as o-phenylenediamine) is a fundamental building block in the synthesis of a wide array of pharmaceuticals, polymers, and heterocyclic compounds.[2] Characterizing its structure and electronic environment is paramount for quality control and reaction monitoring. While ¹H NMR is a routine technique, direct probing of the nitrogen environment is often challenging due to the properties of the naturally abundant ¹⁴N isotope.

The ¹⁵N nucleus, with a nuclear spin of I=½, provides significant advantages for high-resolution NMR.[1] Unlike ¹⁴N, it does not possess a nuclear quadrupole moment, resulting in narrow linewidths and the ability to observe scalar (J) couplings.[1] However, the low natural abundance (0.37%) and a negative, low gyromagnetic ratio of ¹⁵N result in poor sensitivity, making direct detection time-consuming and often impractical without isotopic enrichment.[3][4] The use of 1,2-Benzenediamine-¹⁵N₂, where both amine groups are labeled, overcomes this sensitivity barrier, unlocking a wealth of structural information through direct ¹⁵N detection and, more powerfully, through inverse-detected 2D correlation experiments.[4][5]

This guide will systematically deconstruct the ¹H and ¹⁵N NMR spectra of this labeled compound, focusing on chemical shifts (δ) and spin-spin coupling constants (J) to achieve unambiguous signal assignment.

Theoretical Framework: Key NMR Parameters

Chemical Shift (δ)

The chemical shift of a nucleus is determined by its local electronic environment.

-

¹H Chemical Shifts : In 1,2-benzenediamine, the aromatic protons are influenced by the electron-donating effect of the two amino groups (-NH₂), which increases electron density on the aromatic ring, shifting these protons upfield relative to benzene (7.34 ppm). The amine protons themselves are highly variable and their chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange phenomena.[6][7]

-

¹⁵N Chemical Shifts : The ¹⁵N chemical shift range is vast, spanning over 900 ppm, making it highly sensitive to the nitrogen atom's hybridization and chemical environment.[3][8] Primary aromatic amines typically resonate within a specific region of this range.[9] The chemical shift provides direct insight into the electronic state of the nitrogen lone pair.[10]

Spin-Spin Coupling (J-Coupling)

J-coupling arises from the interaction of nuclear spins mediated by bonding electrons and provides through-bond connectivity information.

-

Homonuclear Coupling (ⁿJHH) : In the aromatic ring, protons couple to their neighbors. Ortho-coupling (³JHH) is typically 7-9 Hz, meta-coupling (⁴JHH) is 1-3 Hz, and para-coupling (⁵JHH) is often close to 0 Hz.[11][12]

-

Heteronuclear Coupling (ⁿJNH) : Isotopic labeling with ¹⁵N allows for the observation of N-H couplings.

-

¹J(¹⁵N,¹H) : The one-bond coupling is the largest and most significant, typically around -90 Hz for anilines (the negative sign is due to the negative gyromagnetic ratio of ¹⁵N).[4][13] This coupling is a definitive indicator of a direct N-H bond.

-

ⁿJ(¹⁵N,¹H) (n>1) : Long-range couplings over two (geminal), three (vicinal), or more bonds are smaller but crucial for mapping connectivity, especially in 2D experiments like HMBC.[14][15][16]

-

¹H and ¹⁵N NMR Spectral Analysis

Molecular Structure and Numbering

For clarity, the following numbering scheme will be used for 1,2-Benzenediamine-¹⁵N₂ throughout this guide.

Caption: Numbering scheme for 1,2-Benzenediamine-¹⁵N₂.

Predicted ¹H NMR Spectrum

The aromatic region of 1,2-benzenediamine exhibits an AA'BB' spin system due to the molecule's C₂ symmetry. This results in two complex, mirror-image multiplets.

-

Aromatic Protons (H3, H4, H5, H6) : These protons will appear in the range of δ 6.5-7.0 ppm. The protons adjacent to the amino groups (H3, H6) will be more shielded and appear further upfield than the H4 and H5 protons.

-

Amine Protons (-¹⁵NH₂) : In a non-exchanging solvent like DMSO-d₆, these protons appear as a doublet due to the large one-bond coupling to ¹⁵N.[17] The chemical shift can be broad and typically appears around δ 4.5-5.5 ppm. The signal will be a doublet with a splitting of approximately 90 Hz, corresponding to ¹J(¹⁵N,¹H).

Predicted ¹⁵N NMR Spectrum

-

Amine Nitrogens (¹⁵N1, ¹⁵N2) : Due to symmetry, a single ¹⁵N signal is expected. For primary aromatic amines, the chemical shift typically falls in the range of δ 30 to 60 ppm (referenced to liquid NH₃).[9] In a proton-coupled ¹⁵N spectrum, this signal would be split into a triplet by the two attached protons (¹J(¹⁵N,¹H)), though proton-decoupled spectra are more common for simplicity and sensitivity.

Expected NMR Data Summary

The following table summarizes the anticipated NMR parameters for 1,2-Benzenediamine-¹⁵N₂ in DMSO-d₆.

| Assignment | Nucleus | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -NH₂ | ¹H | ~4.8 | Doublet | ¹J(¹⁵N,¹H) ≈ 90 | Position is solvent and concentration dependent.[6][18] |

| H4, H5 | ¹H | ~6.7 | Multiplet (AA') | ³JHH, ⁴JHH | Part of an AA'BB' system. |

| H3, H6 | ¹H | ~6.6 | Multiplet (BB') | ³JHH, ⁴JHH | Part of an AA'BB' system. |

| -NH₂ | ¹⁵N | 30 - 60 | Singlet (decoupled) | - | Referenced to liquid NH₃.[9] |

Advanced 2D NMR for Unambiguous Assignment

While 1D spectra provide foundational data, 2D correlation experiments are essential for irrefutable structural validation.

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates nuclei that are directly bonded, in this case, ¹H and ¹⁵N.[19][20]

-

Expected Correlation : A single cross-peak will appear. Its coordinates will be the chemical shift of the -NH₂ protons on the ¹H axis (F2) and the chemical shift of the ¹⁵N nucleus on the ¹⁵N axis (F1). This experiment definitively links the proton and nitrogen signals of the amino groups.

¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment detects correlations between nuclei separated by two or three bonds (²JNH and ³JNH).[14][16][20] This is exceptionally powerful for mapping the connectivity between the nitrogen atoms and the aromatic ring.

-

Expected Correlations :

-

²J(¹⁵N,H3) : A correlation between the ¹⁵N signal and the H3/H6 proton signal.

-

³J(¹⁵N,H4) : A correlation between the ¹⁵N signal and the H4/H5 proton signal.

-

These correlations, when combined, provide a complete and validated assignment of all atoms in the molecule.

Caption: Recommended workflow for NMR analysis of 1,2-Benzenediamine-¹⁵N₂.

Field-Proven Experimental Protocols

The following protocols are designed to yield high-quality data for 1,2-Benzenediamine-¹⁵N₂.

Sample Preparation

-

Analyte : Weigh approximately 5-10 mg of 1,2-Benzenediamine-¹⁵N₂.

-

Solvent : Add 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it is aprotic and its hydrogen-bond accepting nature slows down the N-H proton exchange, resulting in sharper -NH₂ signals.[17]

-

Mixing : Vortex the sample until the solid is completely dissolved.

-

Transfer : Transfer the solution to a 5 mm NMR tube.

1D ¹H NMR Acquisition

-

Spectrometer : 400 MHz or higher.

-

Pulse Program : Standard single pulse (e.g., 'zg30').

-

Spectral Width : ~16 ppm, centered around 6 ppm.

-

Acquisition Time : ~2.5 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 16.

-

Temperature : 298 K.

1D ¹⁵N NMR Acquisition (Inverse-Detected)

Direct ¹⁵N detection is possible with enrichment but can still be slow. An inverse-detected experiment like a 1D ¹H-¹⁵N HSQC is often more sensitive and efficient.

-

Spectrometer : 400 MHz or higher with inverse-detection probe.

-

Pulse Program : A 1D version of a standard HSQC sequence.

-

¹J(N,H) Value : Set to an average of 90 Hz to optimize magnetization transfer.

-

Relaxation Delay : 1.5 seconds.[21]

-

Number of Scans : 64 or higher, depending on concentration.

2D ¹H-¹⁵N HSQC Acquisition

-

Pulse Program : Standard gradient-selected HSQC (e.g., 'hsqcetgpsi').

-

¹H Spectral Width (F2) : ~10 ppm, centered on the aromatic/amine region.

-

¹⁵N Spectral Width (F1) : ~50 ppm, centered on the expected ¹⁵N chemical shift (~45 ppm).

-

¹J(N,H) Value : 90 Hz.

-

Number of Increments (t1) : 128-256.

-

Number of Scans per Increment : 4-8.

-

Relaxation Delay : 1.5 seconds.

2D ¹H-¹⁵N HMBC Acquisition

-

Pulse Program : Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

-

¹H Spectral Width (F2) : ~10 ppm.

-

¹⁵N Spectral Width (F1) : ~50 ppm.

-

Long-Range Coupling Delay : Optimized for ⁿJ(N,H) of 4-10 Hz. This corresponds to a delay of 50-125 ms. An average value of 80 ms is a good starting point.[16]

-

Number of Increments (t1) : 256.

-

Number of Scans per Increment : 16-32.

-

Relaxation Delay : 1.5-2.0 seconds.

Conclusion

The isotopic labeling of 1,2-Benzenediamine with ¹⁵N provides an unparalleled level of detail for NMR-based structural analysis. By eliminating quadrupolar effects and enabling the measurement of heteronuclear coupling constants, ¹⁵N enrichment transforms the nitrogen atoms from passive structural elements into active NMR probes. A systematic workflow combining 1D ¹H and ¹⁵N experiments with 2D HSQC and HMBC correlations allows for the complete and unambiguous assignment of all proton and nitrogen signals. The protocols and interpretive framework presented in this guide offer a robust system for researchers to confidently characterize 1,2-Benzenediamine-¹⁵N₂ and related aromatic amine structures, ensuring scientific integrity and accelerating research and development.

References

- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.

- (n.d.). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis.

- Williams, A., Martin, G., Rovnyak, D., et al. (2016). Nuclear Magnetic Resonance Experiments Applicable to the Elucidation and Characterization of Nitrogenous Natural Products: 1H–15N Heteronuclear Shift Correlation Methods. The Royal Society of Chemistry, 2(3), 71-116.

- Wikipedia contributors. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Wikipedia.

- (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.

- (n.d.). Relationships of the 15N nuclear magnetic resonance chemical shift and the 15N–1H spin coupling constant to the infrared stretching frequency of the amino group in saturated primary amines and anilines. RSC Publishing.

- (n.d.). N-15 NMR chemical shifts of aromatic amine nitrogens a.

- (n.d.). Nitrogen NMR.

- (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.

- (n.d.). Video: NMR Spectroscopy Of Amines. JoVE.

- (n.d.). Resolving Nitrogen-15 and Proton Chemical Shifts for Mobile Segments of Elastin with Two-dimensional NMR Spectroscopy. PubMed Central.

- (n.d.). Characteristic Ranges of 15 N Chemical Shifts in Various Types of Compounds a.

- (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.

- (n.d.). 15N chemical shifts. Steffen's Chemistry Pages.

- Del Bene, J. E., & Bartlett, R. J. (2006). Systematic Ab Initio Study of 15N-15N and 15N-1H Spin-Spin Coupling Constants Across N-H+-N Hydrogen Bonds: Predicting N-N and N-H Coupling Constants and Relating Them to Hydrogen Bond Type. Journal of Physical Chemistry A, 110(23), 7496-502.

- (n.d.). Application of 15N-NMR spectroscopy to analysis of amine based CO2 capture solvents.

- (n.d.).

- (n.d.). A robust method for determining H-1-N-15 long-range correlations: N-15 optimzed CIGAR-HMBC experiments.

- (n.d.). 1H-15N HSQC.

- (n.d.). One‐bond 1J(15N,H) coupling constants at sp2 hybridized nitrogen of Schiff bases, enaminones and similar compounds. A theoretical study.

- (2023). NMR 5: Coupling Constants. YouTube.

- (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.

- (n.d.). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. PMC - NIH.

- (n.d.). Long-Range 1H-15N Heteronuclear Shift Correlation at Natural Abundance: a Tool To Study Benzothiazole Biodegradation by Two Rhodococcus Strains. PMC - NIH.

- (n.d.). 1H NMR Chemical Shifts.

- (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine.

- (2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.

Sources

- 1. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Nitrogen NMR [chem.ch.huji.ac.il]

- 5. magritek.com [magritek.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Video: NMR Spectroscopy Of Amines [jove.com]

- 8. books.rsc.org [books.rsc.org]

- 9. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 10. Application of 15N-NMR spectroscopy to analysis of amine based CO2 capture solvents - SINTEF [sintef.no]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Systematic ab initio study of 15N-15N and 15N-1H spin-spin coupling constants across N-H+-N hydrogen bonds: predicting N-N and N-H coupling constants and relating them to hydrogen bond type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Long-Range 1H-15N Heteronuclear Shift Correlation at Natural Abundance: a Tool To Study Benzothiazole Biodegradation by Two Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. 1H-15N HSQC - Iowa State University Biological NMR Facility [bnmrf.bbmb.iastate.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Resolving Nitrogen-15 and Proton Chemical Shifts for Mobile Segments of Elastin with Two-dimensional NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling guidelines for 1,2-Benzenediamine-15N2

An In-Depth Technical Guide to the Safe Handling of 1,2-Benzenediamine-¹⁵N₂

This guide provides comprehensive safety and handling protocols for 1,2-Benzenediamine-¹⁵N₂ (CAS No. 116006-97-4), an isotopically labeled aromatic amine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The ¹⁵N stable isotope labels do not impart radiological risk, and the toxicological and chemical handling precautions are equivalent to those for its non-labeled analogue, 1,2-Benzenediamine (CAS No. 95-54-5).[1]

Core Chemical Identity and Hazard Profile

1,2-Benzenediamine-¹⁵N₂, also known as o-Phenylenediamine-¹⁵N₂, is a solid organic compound often appearing as brown-to-yellow crystals that may darken upon exposure to air and light.[2][3] It is recognized as a hazardous substance with a multifaceted toxicological profile. The primary routes of exposure are inhalation, skin contact, and ingestion.[2][4] The compound is classified as a carcinogen and a suspected mutagen.[4][5][6]

A thorough understanding of its hazard classification is critical before any handling commences. The compound is toxic if swallowed, harmful in contact with skin or if inhaled, causes serious eye irritation, and may cause an allergic skin reaction.[4][6]

Table 1: GHS Hazard Statements for 1,2-Benzenediamine

| Hazard Code | Statement | Source(s) |

|---|---|---|

| H301 | Toxic if swallowed | [4][6][7] |

| H312 + H332 | Harmful in contact with skin or if inhaled | [4][6] |

| H317 | May cause an allergic skin reaction | [4][6][7] |

| H319 | Causes serious eye irritation | [4][6][7] |

| H341 | Suspected of causing genetic defects | [4][6][7] |

| H351 | Suspected of causing cancer | [4][6][7] |

| H410 | Very toxic to aquatic life with long lasting effects |[4][6][8] |

The Occupational Safety and Health Administration (OSHA) has not established specific Permissible Exposure Limits (PELs) for this compound. However, the American Conference of Governmental Industrial Hygienists (ACGIH) recommends a Threshold Limit Value (TLV) of 0.1 mg/m³ as a Time-Weighted Average (TWA) for the non-labeled analogue.[2][9][10] This value should be strictly adhered to as the primary occupational exposure limit.

Engineering Controls and Personal Protective Equipment (PPE)

Effective risk mitigation relies on a hierarchy of controls, beginning with engineering solutions to minimize exposure potential.

Mandatory Engineering Controls

All work involving 1,2-Benzenediamine-¹⁵N₂ must be conducted in a properly functioning chemical fume hood to keep airborne concentrations low.[8][11][12][13] The fume hood should be certified annually and maintain a face velocity that adheres to institutional and regulatory standards. An eyewash station and safety shower must be readily accessible and located close to the workstation.[14][15][16]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be selected carefully to provide adequate protection. The following PPE is mandatory when handling this compound.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before each use.[2][6][12] Contaminated gloves must be disposed of as hazardous waste, and hands should be washed thoroughly after removal.[6]

-

Eye and Face Protection: Chemical safety goggles are required at a minimum.[12] In situations with a risk of splashing or significant dust generation, a face shield should be worn in addition to goggles.[6][17][18] All eye and face protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[11][12][14]

-

Skin and Body Protection: A lab coat is required. For procedures with a higher risk of contamination, wear appropriate protective clothing to prevent skin exposure.[2][12] Contaminated work clothing should not be allowed out of the workplace.[4][8]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below the 0.1 mg/m³ TWA, or during a spill or emergency, a NIOSH/MSHA-approved respirator must be used.[12][13] A particulate filter respirator adapted to the airborne concentration of the substance is typically recommended for solids.[2]

Caption: PPE Selection Workflow for 1,2-Benzenediamine-¹⁵N₂.

Safe Handling and Storage Protocols

Adherence to a strict protocol is essential to prevent contamination and exposure.

Step-by-Step Handling Procedure

-

Preparation: Designate a specific area within the chemical fume hood for handling. Ensure all necessary equipment (spatulas, weigh boats, containers) and waste receptacles are inside the hood before starting.

-

Weighing: Tare a sealed container on the balance. Transfer the container to the fume hood. Carefully dispense the required amount of 1,2-Benzenediamine-¹⁵N₂ into the container, minimizing dust generation.[12] Close the container before removing it from the hood for weighing.

-

Transfer: If transferring the solid to a reaction vessel, do so within the fume hood. If dissolving in a solvent, add the solvent to the solid slowly to avoid splashing.

-

Post-Handling: Decontaminate all surfaces within the fume hood. Wipe down spatulas and any reusable equipment with an appropriate solvent. Dispose of all contaminated disposables (e.g., weigh boats, wipes) in a designated, sealed hazardous waste container.[8]

-

Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete, even after wearing gloves.[8][11][12] Do not eat, drink, or smoke in the laboratory area.[4][8][11]

Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and safety.

-

Conditions: Store in a cool, dry, well-ventilated area in a tightly closed container.[8][12] The compound is sensitive to air and light; therefore, storage under an inert atmosphere (e.g., nitrogen) and in light-resistant containers is recommended.[3][8]

-

Location: Store in a designated area, locked up or otherwise secured, away from general laboratory traffic.[3][8][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[8][11][14][19]

Emergency Procedures: Exposure and Spills

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately.[11][12] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[11] Seek immediate medical attention.[8][11][12]

-

Skin Contact: Immediately remove all contaminated clothing.[2][20] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8][11] Seek immediate medical attention if irritation or other symptoms develop.[11][12]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11][12] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[11][12]

-

Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water.[8][11] Never give anything by mouth to an unconscious person.[12][17] Call a poison control center or physician immediately.[8][11]

Spill Response Protocol

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain & Clean:

-

Wear the full PPE ensemble described in Section 2.2, including respiratory protection.

-

For small spills, gently sweep up the solid material, avoiding dust formation.[8][21] Moisten the material with a 60-70% ethanol solution to prevent dusting if appropriate.[19][20]

-

Place the spilled material and all contaminated cleaning supplies into a suitable, labeled, and sealed container for hazardous waste disposal.[8][12][21]

-

Clean the spill area with soap and water.[19]

-

-

Report: Report the incident to the appropriate environmental health and safety personnel at your institution.

Caption: Emergency Spill Response Workflow.

Waste Disposal

All waste containing 1,2-Benzenediamine-¹⁵N₂, including unused product, contaminated consumables, and spill cleanup materials, must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and appropriate container.

-

Do not mix with other waste streams unless explicitly permitted.

-

Dispose of the waste through your institution's environmental health and safety department, following all local, regional, and national regulations.[8][11]

Transportation

1,2-Benzenediamine-¹⁵N₂ is classified as a Dangerous Good for transport.[5] All shipping and transport must be conducted in compliance with relevant regulations (e.g., IATA, DOT).

References

-

International Labour Organization & World Health Organization. (2021). ICSC 1441 - o-PHENYLENEDIAMINE. Inchem.org. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: 1,2-benzenediamine, n-methyl-, dihydrochloride. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,2-Benzenediamine (CAS 95-54-5). Retrieved from [Link]

-

New Jersey Department of Health and Senior Services. (1999). Hazard Summary: o-PHENYLENEDIAMINE. NJ.gov. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 1,2-Benzenediamine. NIST WebBook. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet: 1,2-Benzenediamine-15N2. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2013). 1,2-Benzenediamine: Human health tier II assessment. Retrieved from [Link]

-

PubChem. (n.d.). o-Phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,2-Benzenediamine, N-phenyl- (CAS 534-85-0). Retrieved from [Link]

-

Covestro. (2013). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Benzenediamine, N,N'-diphenyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). 1,2-Benzenediamine, dihydrochloride: Human health tier II assessment. Retrieved from [Link]

-

ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

ACS Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Purdue University. (n.d.). Standard Operating Procedure: Benzene. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

-

SKC Inc. (2024). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

-

Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Phenylenediamine. Retrieved from [Link]

Sources

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. ICSC 1441 - o-PHENYLENEDIAMINE [inchem.org]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. aksci.com [aksci.com]

- 5. scbt.com [scbt.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. 1,2-Phenylenediamine CAS 95-54-5 | 814538 [merckmillipore.com]

- 8. fishersci.ca [fishersci.ca]

- 9. nj.gov [nj.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.ca [fishersci.ca]

- 16. fishersci.com [fishersci.com]

- 17. angenechemical.com [angenechemical.com]

- 18. solutions.covestro.com [solutions.covestro.com]

- 19. 1,2-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Development of ¹⁵N-Labeled Aromatic Amines: From Foundational Synthesis to Modern Isotopic Editing

Abstract

The journey of ¹⁵N-labeled aromatic amines from laboratory curiosities to indispensable tools in modern science is a narrative of evolving synthetic ingenuity and analytical power. This guide provides an in-depth exploration of this history, designed for researchers, scientists, and professionals in drug development. We will traverse the timeline from the initial challenges of nitrogen isotope enrichment to the development of classical synthetic routes and the recent advent of sophisticated late-stage labeling techniques. Concurrently, we will examine the parallel evolution of analytical methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which were essential for the characterization and application of these powerful tracer compounds. By understanding the causality behind experimental choices at each stage of this history, readers will gain a deeper appreciation for the current state-of-the-art and the future potential of ¹⁵N-labeled aromatic amines in mechanism elucidation, metabolic studies, and pharmaceutical sciences.

The Genesis: Isotope Discovery and Early Production

The story of ¹⁵N-labeled compounds begins not in an organic chemistry lab, but in the realm of physics with the discovery of isotopes. Nitrogen, a cornerstone element of life, exists as two stable isotopes: the highly abundant ¹⁴N (99.63%) and the rare, heavier ¹⁵N (0.37%).[1][2] The scientific value of ¹⁵N was recognized early; its unique nuclear properties and mass difference made it an ideal non-radioactive tracer for tracking the intricate pathways of nitrogen in biological and chemical systems.[3][]

However, harnessing its potential was contingent on overcoming a significant hurdle: enrichment. The low natural abundance of ¹⁵N necessitates its concentration from natural sources to be useful in labeling studies.[5] The mid-20th century saw the rise of industrial-scale isotope enrichment. A notable historical effort was the plant established in Leipzig, Germany, which began laboratory-scale production in 1958 and industrial production by 1968, utilizing isotopic exchange in the NO/HNO₃ system.[6] This and other similar efforts were pivotal, as they made ¹⁵N-enriched starting materials like ammonium chloride ([¹⁵N]NH₄Cl) and nitrates available to the broader scientific community, setting the stage for the synthesis of complex labeled molecules.[6][7]

The Evolution of Synthetic Methodologies

The synthesis of ¹⁵N-labeled aromatic amines has evolved from straightforward, yet often cumbersome, de novo syntheses to elegant late-stage isotopic exchange reactions that can modify complex molecules directly.

Classical De Novo Syntheses

Early approaches relied on incorporating the ¹⁵N isotope from simple, commercially available precursors into the aromatic amine skeleton from the ground up. The choice of the ¹⁵N source was critical, with [¹⁵N]ammonia, [¹⁵N]ammonium salts, and [¹⁵N]nitrates being the most common starting points.[7]

A fundamental route to a primary aromatic amine like aniline involves the reduction of a nitroaromatic precursor. This method is highly effective for ¹⁵N-labeling as the nitro group can be introduced via nitration using ¹⁵N-labeled nitric acid, followed by a standard reduction.

Workflow for Classical Synthesis of [¹⁵N]Aniline

Caption: Classical synthesis of [¹⁵N]Aniline via nitration and reduction.

Another common strategy involved reactions using ¹⁵N-enriched ammonium hydroxide with organoboranes, providing a direct route to primary amines.[8] While reliable, these de novo methods carry a significant drawback: they require a complete, multi-step synthesis for every new labeled target molecule. This is particularly inefficient for complex structures like pharmaceuticals, where the unlabeled analogue is often readily available.

The Paradigm Shift: Late-Stage Isotopic Exchange

The last decade has witnessed a revolution in isotopic labeling, driven by the development of "late-stage" functionalization. The goal is to swap a naturally abundant ¹⁴N atom in a fully formed, complex molecule with a ¹⁵N atom directly. This approach avoids lengthy de novo synthesis and provides rapid access to labeled analogues of drugs and advanced intermediates.

Recent breakthroughs have introduced powerful methods for this nitrogen isotope exchange:

-

ANRORC-Type Mechanisms: One innovative strategy involves an Addition of Nucleophile, Ring Opening, and Ring Closing (ANRORC) sequence.[9] In this approach, an azine (a six-membered aromatic ring containing nitrogen) is first "activated." It is then reacted with a specially designed ¹⁵N-containing nucleophile. This triggers a cascade where the original ring opens and then re-closes, incorporating the ¹⁵N atom into the aromatic core.[9][10] This method has been successfully applied to a variety of pyridines and quinolines.[9]

-

Redox-Active Imines & Copper Catalysis: A general method for exchanging primary amines has been developed by activating them into different reactive intermediates.[11][12] For certain types of primary amines, they are converted into redox-active imines, which then undergo a radical-polar-crossover mechanism to swap the nitrogen. For others, the amine is converted to a Katritzky pyridinium salt, which can then engage in a copper-catalyzed exchange reaction.[11] This dual approach allows for the labeling of a wide variety of primary amines, including those found in complex drug molecules, with >99% isotopic labeling.[11]

-

Skeletal Editing via Ring-Opening/Ring-Closure: Another novel approach uses ¹⁵N-aspartate as the isotope source to mediate a ring-opening/ring-closure sequence on activated nitrogen heteroaromatics.[13][14] This "skeletal editing" effectively transmutes the ¹⁴N atom of the heterocycle into a ¹⁵N atom under mild conditions, providing high chemical and isotopic yields.[14]

Experimental Protocol: Late-Stage ¹⁵N-Exchange of an α-Secondary Amine via Copper Catalysis

This protocol is a conceptual summary based on recently developed methodologies.[11][12]

-

Activation: The starting primary amine (1.0 equiv) is dissolved in a suitable solvent (e.g., dichloromethane). 2,4,6-Triphenylpyrylium tetrafluoroborate (1.05 equiv) and a non-nucleophilic base like diisopropylethylamine (2.0 equiv) are added. The reaction is stirred at room temperature for 12-24 hours until the formation of the Katritzky pyridinium salt is complete, as monitored by LC-MS. The salt is then isolated via precipitation and filtration.

-

Isotope Exchange: In a glovebox, the isolated Katritzky salt (1.0 equiv), a copper(I) catalyst such as Cu(MeCN)₄PF₆ (10 mol%), and a ligand like Xantphos (12 mol%) are combined in a reaction vial. The ¹⁵N source, such as [¹⁵N]benzophenone imine (1.5 equiv), is added along with a suitable solvent (e.g., 1,4-dioxane).

-

Reaction: The vial is sealed and heated to a specified temperature (e.g., 100 °C) for 24-48 hours. The reaction progress is monitored by taking aliquots and analyzing via LC-MS to observe the consumption of the starting material and the formation of the ¹⁵N-labeled imine intermediate.

-

Deprotection & Isolation: Upon completion, the reaction is cooled to room temperature. An acidic aqueous solution (e.g., 2 M HCl) is added to hydrolyze the imine. The mixture is stirred for 1-2 hours. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine product, which is subsequently extracted with an organic solvent (e.g., ethyl acetate).

-

Purification & Validation: The combined organic layers are dried, filtered, and concentrated. The crude product is purified using column chromatography. The final ¹⁵N-labeled primary amine's identity and purity are confirmed by ¹H and ¹³C NMR. Crucially, the isotopic enrichment is quantified by high-resolution mass spectrometry, confirming the mass shift corresponding to ¹⁵N incorporation.

The Analytical Counterpart: Characterization Techniques

The synthesis of ¹⁵N-labeled compounds is only useful if their presence and position can be accurately detected. The development of analytical instrumentation has been intrinsically linked to the advancement of isotopic labeling.

Mass Spectrometry (MS)

Mass spectrometry is the most direct way to confirm isotopic labeling. The incorporation of a ¹⁵N atom in place of a ¹⁴N atom results in a predictable mass shift of +1 Da for each labeled nitrogen.

-